molecular formula C6H11ClF3N B2930937 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride CAS No. 1823846-51-0

1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride

Cat. No.: B2930937
CAS No.: 1823846-51-0
M. Wt: 189.61
InChI Key: IYZFQNJTZGATBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed:

Scientific Research Applications

1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride can be compared with other similar compounds, such as:

    1-[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride: Similar structure but with a methanamine group instead of ethanamine.

    1-[1-(Trifluoromethyl)cyclopropyl]propanamine hydrochloride: Similar structure but with a propanamine group instead of ethanamine.

Uniqueness: The presence of the trifluoromethyl group and the cyclopropyl ring in this compound imparts unique chemical and biological properties, making it distinct from other related compounds .

Properties

IUPAC Name

1-[1-(trifluoromethyl)cyclopropyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-4(10)5(2-3-5)6(7,8)9;/h4H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZFQNJTZGATBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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